molecular formula C8H10BNO3 B041511 4-Acetamidophenylboronic acid CAS No. 101251-09-6

4-Acetamidophenylboronic acid

Cat. No. B041511
M. Wt: 178.98 g/mol
InChI Key: VYEWTHXZHHATTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-acetamidophenylboronic acid and its derivatives involves several chemical strategies designed to introduce the boronic acid and acetamido functionalities. Notably, the use of o-acetamidophenylboronate esters, which are stabilized against hydrolysis by an intramolecular O-B interaction, represents a key advancement in the synthesis of these compounds. This interaction enhances the stability of the boronate esters, facilitating their application in carbohydrate synthesis and bioconjugation reactions (Cai & Keana, 1991).

Molecular Structure Analysis

The molecular structure of 4-acetamidophenylboronic acid is characterized by the presence of a boronic acid group attached to an acetamidophenyl ring. This structure is critical for its biological activity, as it enables the compound to form stable complexes with biomolecules containing vicinal diol groups, such as carbohydrates. The solid-state structures of related compounds, such as 4-carboxyphenylboronic acid and its hydrates, have been reported, providing insights into the intermolecular interactions that govern the behavior of these compounds in different environments (SeethaLekshmi & Pedireddi, 2007).

Chemical Reactions and Properties

4-Acetamidophenylboronic acid undergoes various chemical reactions that exploit its boronic acid functionality. For example, it can participate in Suzuki coupling reactions, which are widely used in the synthesis of complex organic molecules. Additionally, the compound's ability to form cyclic boronates with 1,2-diols underlies its application in protecting group chemistry and bioconjugation strategies. The electrochemical cleavage of the carbon-boron bond in 4-acetamidophenylboronic acid has also been explored, highlighting its potential in the development of electronically controlled drug delivery systems (Sato et al., 2021).

Physical Properties Analysis

The physical properties of 4-acetamidophenylboronic acid, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The compound's ability to form stable hydrates and its behavior in different solvents are of particular interest for its application in synthesis and material science. Studies on related compounds provide valuable information on how the presence of functional groups affects these properties and their implications for the compound's reactivity and stability.

Chemical Properties Analysis

The chemical properties of 4-acetamidophenylboronic acid, including acidity (pKa), reactivity towards nucleophiles, and its role as a catalyst or reagent in organic synthesis, are key to its diverse applications. The modification of its structure, such as perfluoroalkylation, has been shown to significantly alter its pKa, thereby enhancing its binding affinity for polyols under physiological pH conditions. This modification opens up new avenues for its application in biological and material sciences (Shiino et al., 1993).

Scientific Research Applications

  • It serves as a key starting material in the synthesis of novel pyridazinones, thiazoles derivatives, and other heterocycles, which show potential antimicrobial activities (El-Hashash, Essawy, & Fawzy, 2014).

  • It is involved in the formation of N-arachidonoylphenolamine (AM404) through conjugation with arachidonic acid in the brain and spinal cord, playing a role in pain and thermoregulatory pathways (Högestätt et al., 2005).

  • O-acetamidophenylboronic acids are novel agents for bioconjugation reactions involving carbohydrate moieties, offering applications in biochemistry and molecular biology (Cai & Keana, 1991).

  • The electrochemical reaction of p-acetamidophenylboronic acid could be utilized in the development of electrically controlled drug delivery systems under neutral pH conditions (Sato et al., 2021).

  • Its derivatives, such as perfluoroalkylated phenylboronic acid, show applications in biological and material sciences due to their binding capabilities with polyols under physiological pH (Shiino et al., 1993).

  • It is also involved in the crystallization-induced formation of boron-centered spirocyclic systems, demonstrating an unusual packing structure (Pappin et al., 2017).

Safety And Hazards

4-Acetamidophenylboronic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(4-acetamidophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEWTHXZHHATTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370427
Record name 4-Acetamidophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamidophenylboronic acid

CAS RN

101251-09-6
Record name 4-Acetamidophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetamidophenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
MW Ghosn, C Wolf - The Journal of Organic Chemistry, 2010 - ACS Publications
… Suzuki cross-coupling of a 1,8-dihalonaphthalene with 4-methoxy-3-methylphenylboronic acid or 4-acetamidophenylboronic acid and subsequent functional group transformation gave …
Number of citations: 32 pubs.acs.org
ED Farfán-García, MC Rosales-Hernández… - Journal of Trace …, 2022 - Elsevier
… Herein, 3- and 4- acetamidophenylboronic acids and 4-acetamidophenylboronic acid pinacol ester were identified as potential inhibitors of acetylcholinesterase through docking assays …
Number of citations: 4 www.sciencedirect.com
MN Rosalez, ED Farfán-García, J Badillo-Romero… - Inorganics, 2023 - mdpi.com
… In addition, a hot plate test was carried out with three doses of acetaminophen (APAP) and equimolar doses of 4-acetamidophenylboronic acid (4APB) in C57bl/6 mice. These same …
Number of citations: 2 www.mdpi.com
M Han, D Ishikawa, E Muto, M Hara - Journal of luminescence, 2009 - Elsevier
We report synthesis and isomerization behaviors of sterically hindered azobenzene derivatives (1 and 2) with decyloxy and hydroxy groups, respectively, and their fluorescence …
Number of citations: 36 www.sciencedirect.com
JM Lapierre, S Eathiraj, D Vensel, Y Liu… - Journal of medicinal …, 2016 - ACS Publications
… A Suzuki coupling reaction using phenylboronic acid, 3-acetamidophenylboronic acid, or 4-acetamidophenylboronic acid produced 20a–c with good yields. Standard Boc-deprotection …
Number of citations: 99 pubs.acs.org
K Pierzchała, J Pięta, M Pięta, M Rola… - Chemical Research …, 2023 - ACS Publications
… In this study, the capability of AMBB to inhibit the MPO-derived HOCl production was evaluated and compared with AM and its structural analog 4-acetamidophenylboronic acid (AAPBA…
Number of citations: 4 pubs.acs.org
N Seetha Lekshmi - 2008 - dspace.ncl.res.in
… To further understand the effect of other functional groups on the recognition pattern of the –B(OH)2 group, structural analysis of 4-acetamidophenylboronic acid, which has higher …
Number of citations: 0 dspace.ncl.res.in
A Ekebergh, C Lingblom, P Sandin… - Organic & …, 2015 - pubs.rsc.org
Design of Experiments (DoE) has been used to optimize a diversity oriented palladium catalyzed cascade Heck–Suzuki reaction for the construction of 3-alkenyl substituted cyclopenta[b…
Number of citations: 23 pubs.rsc.org
VL Truong, JY Pfeiffer - Tetrahedron Letters, 2009 - Elsevier
… For example, when 4-acetamidophenylboronic acid, 4-methoxycarbonylphenylboronic acid, and 4-acetylphenylboronic acid (4h–j) were employed, N-phenylacetamide, methyl …
Number of citations: 51 www.sciencedirect.com
S Akhter, BA Lund, A Ismael, M Langer… - European journal of …, 2018 - Elsevier
β-Lactam antibiotics are of utmost importance when treating bacterial infections in the medical community. However, currently their utility is threatened by the emergence and spread of β…
Number of citations: 32 www.sciencedirect.com

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